molecular formula C7H14FNO B14069941 (1R,2S,4R)-2-Fluoro-4-methoxycyclohexan-1-amine

(1R,2S,4R)-2-Fluoro-4-methoxycyclohexan-1-amine

Katalognummer: B14069941
Molekulargewicht: 147.19 g/mol
InChI-Schlüssel: IAGFHNLNIBZIBW-DSYKOEDSSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1R,2S,4R)-2-Fluoro-4-methoxycyclohexan-1-amine is a chiral compound with a unique stereochemistry It is characterized by the presence of a fluorine atom and a methoxy group attached to a cyclohexane ring, along with an amine group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S,4R)-2-Fluoro-4-methoxycyclohexan-1-amine typically involves the use of chiral catalysts and specific reaction conditions to ensure the desired stereochemistry. One common method involves the asymmetric hydrogenation of a suitable precursor, such as a cyclohexanone derivative, in the presence of a chiral catalyst. The reaction conditions often include the use of hydrogen gas and a solvent like ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the compound in high purity .

Analyse Chemischer Reaktionen

Types of Reactions

(1R,2S,4R)-2-Fluoro-4-methoxycyclohexan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imines or nitriles, while reduction can produce various amine derivatives .

Wissenschaftliche Forschungsanwendungen

(1R,2S,4R)-2-Fluoro-4-methoxycyclohexan-1-amine has several scientific research applications:

Wirkmechanismus

The mechanism of action of (1R,2S,4R)-2-Fluoro-4-methoxycyclohexan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

What sets (1R,2S,4R)-2-Fluoro-4-methoxycyclohexan-1-amine apart from similar compounds is its specific stereochemistry and the presence of both a fluorine atom and a methoxy group

Eigenschaften

Molekularformel

C7H14FNO

Molekulargewicht

147.19 g/mol

IUPAC-Name

(1R,2S,4R)-2-fluoro-4-methoxycyclohexan-1-amine

InChI

InChI=1S/C7H14FNO/c1-10-5-2-3-7(9)6(8)4-5/h5-7H,2-4,9H2,1H3/t5-,6+,7-/m1/s1

InChI-Schlüssel

IAGFHNLNIBZIBW-DSYKOEDSSA-N

Isomerische SMILES

CO[C@@H]1CC[C@H]([C@H](C1)F)N

Kanonische SMILES

COC1CCC(C(C1)F)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.